1,3-Dioxane, 2-ethynyl-
Description
Overview of Six-Membered Cyclic Acetals as Versatile Scaffolds
Six-membered cyclic acetals, specifically those derived from 1,3-diols (1,3-dioxanes), are widely recognized for their role as protecting groups for carbonyl compounds and diols. fiveable.meorganic-chemistry.org Their formation is a reversible process, typically catalyzed by acid, which allows for their introduction and subsequent removal under specific conditions. fiveable.me This stability to basic and many nucleophilic reagents makes them ideal for multi-step syntheses where other functional groups need to be manipulated. fiveable.me
The stability of six-membered cyclic acetals is generally greater than that of their five-membered counterparts (1,3-dioxolanes) and acyclic acetals, a phenomenon attributed to the chelate effect and favorable entropy changes during cyclization. fiveable.me This enhanced stability contributes to higher yields and greater selectivity in their formation. fiveable.me
Beyond their use as protecting groups, the 1,3-dioxane (B1201747) framework is a common substructure in many natural products, particularly polyketides. researchgate.net This has driven the development of synthetic methods to create functionalized 1,3-dioxanes as key intermediates in the total synthesis of biologically active molecules. nih.govmsu.edu For instance, the selective oxidation of a hydroxyl group on a glycerol-derived 1,3-dioxane allows for the synthesis of 1,3-dihydroxyacetone, a valuable chemical. msu.edu
The conformational properties of the 1,3-dioxane ring are well-studied. The preference for substituents at the C2 position to adopt an axial or equatorial orientation can be influenced by factors like the anomeric effect and the polarity of the solvent. researchgate.net This stereochemical control is crucial in the design of complex, three-dimensional molecules.
The Significance of Ethynyl (B1212043) Functionality in Synthetic Strategies
The ethynyl group (–C≡CH) is a highly versatile and reactive functional group in organic synthesis. Its terminal alkyne proton is weakly acidic (pKa ≈ 25), allowing for deprotonation to form a powerful nucleophile, an acetylide. sci-hub.se This acetylide can then participate in a variety of carbon-carbon bond-forming reactions, such as alkynylation of carbonyl compounds. researchgate.net
Furthermore, the carbon-carbon triple bond of the ethynyl group is a hub of reactivity, enabling a wide array of transformations:
Coupling Reactions: The terminal alkyne is a key participant in powerful cross-coupling reactions like the Sonogashira coupling, which forms a new carbon-carbon bond between the alkyne and an aryl or vinyl halide. vulcanchem.combeilstein-journals.org This reaction is fundamental in the synthesis of conjugated systems, including polymers and materials with interesting electronic properties. vulcanchem.com
Cycloaddition Reactions: The triple bond can readily participate in cycloaddition reactions, providing access to a variety of heterocyclic and carbocyclic structures. cymitquimica.com
Hydration: The triple bond can be hydrated to form a methyl ketone (Markovnikov addition) or an aldehyde (anti-Markovnikov addition), providing a route to carbonyl compounds. researchgate.net
Reduction: The alkyne can be selectively reduced to either a cis- or trans-alkene, or fully reduced to an alkane, offering stereochemical control in synthesis.
The ethynyl group is also considered a "privileged structural feature" in medicinal chemistry, appearing in a wide range of therapeutic agents. sci-hub.se It can act as a bioisostere for other chemical groups, such as phenyl or cyano groups, and can participate in hydrogen bonding. sci-hub.se Its linear geometry can also be used to rigidly space out different parts of a molecule.
Research Trajectories and Academic Relevance of 1,3-Dioxane, 2-ethynyl-
The academic interest in 1,3-Dioxane, 2-ethynyl- and related structures stems from the synthetic utility of combining the stable 1,3-dioxane ring with the reactive ethynyl handle. Research in this area often focuses on the development of novel synthetic methodologies and the application of these building blocks in the synthesis of complex target molecules.
For example, the reaction of 2-(arylethynyl)benzaldehydes with various nitrogen sources, often catalyzed by transition metals, is a facile route to construct isoquinoline (B145761) derivatives. rsc.org In some cases, the solvent, such as dioxane, can even participate in the reaction, leading to more complex products. rsc.org
Conformational studies of 2-ethynyl-1,3-dioxane derivatives have revealed interesting solvent-dependent equilibria between axial and equatorial isomers. researchgate.net In nonpolar solvents, the axial isomer of 2-ethynyl-cis-4,6-dimethyl-1,3-dioxane is favored, while in more polar solvents, the equatorial isomer predominates. researchgate.net This understanding of conformational preferences is critical for predicting reactivity and designing stereoselective reactions.
The synthesis of molecules containing the 2-ethynyl-1,3-dioxane motif has been reported in the literature, often as part of broader synthetic studies. For instance, the synthesis of 5-(Bis(methylthio)methylene)-2-ethynyl-2-phenyl-1,3-dioxane-4,6-dione has been described. The synthesis of 2-ethynyl-4(3H)quinazolinone, a related heterocyclic system, has also been achieved. arkat-usa.org
The combination of the 1,3-dioxane as a chiral auxiliary and the ethynyl group as a reactive handle presents opportunities for asymmetric synthesis. The stereocenters within the dioxane ring can direct the stereochemical outcome of reactions involving the ethynyl group, allowing for the synthesis of enantioenriched products.
Future research involving 1,3-Dioxane, 2-ethynyl- is likely to focus on its application in diversity-oriented synthesis to create libraries of complex molecules for biological screening. nih.gov The ability to functionalize both the dioxane ring and the ethynyl group independently provides a powerful platform for generating molecular diversity. Furthermore, the incorporation of this scaffold into novel materials and polymers with tailored electronic and photophysical properties remains an active area of investigation. mdpi.com
Interactive Data Tables
Physical and Chemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | Reference |
| 2-ethynyl-2-(2-isocyanatoethyl)-1,3-dioxolane | C₈H₉NO₃ | 167.164 | Contains isocyanate and dioxolane functionalities | chemsynthesis.com |
| 5-ethynyl-2-benzofuran-1,3-dione | Not specified | Not specified | Benzofuran core with ethynyl and dione (B5365651) groups | cymitquimica.com |
| 1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole | Not specified | Not specified | Imidazole derivative with protected ethynyl group | vulcanchem.com |
Reaction Conditions for Synthesis of Related Heterocycles
| Reaction Type | Reactants | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |
| Acetal (B89532) Formation | 2-pyridinecarboxyaldehyde, γ-hydroxy-α,β-acetylenic esters | None (pyridine promoted) | CH₂Cl₂ | 23 °C | 65% | nih.gov |
| Isoquinoline Synthesis | 2-(arylethynyl)benzaldehydes, 3-aminopyrazine-2-carbohydrazide | AgOTf | Dioxane | Reflux | Good | rsc.org |
| Quinazolinone Synthesis | 2-aminobenzamide, propiolic acid derivative | DCC | THF | Not specified | Not specified | arkat-usa.org |
| Sonogashira Coupling | Aryl iodides, terminal alkynes | Fe powder/PPh₃/CuI | Not specified | Not specified | Varies | beilstein-journals.org |
Structure
3D Structure
Properties
CAS No. |
125380-93-0 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
2-ethynyl-1,3-dioxane |
InChI |
InChI=1S/C6H8O2/c1-2-6-7-4-3-5-8-6/h1,6H,3-5H2 |
InChI Key |
LIIVCHZQZKSUJP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1OCCCO1 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Dioxane, 2 Ethynyl and Its Derivatives
Direct Ring Formation Approaches to 2-Ethynyl-1,3-Dioxanes
The most direct methods for synthesizing 2-ethynyl-1,3-dioxanes involve the construction of the heterocyclic ring from acyclic precursors that already contain the necessary carbon framework and the ethynyl (B1212043) moiety. These approaches are often favored for their efficiency and atom economy.
Acetalization Reactions for 2-Ethynyl-1,3-Dioxane Synthesis
Acetalization reactions represent a fundamental and widely employed strategy for the formation of 1,3-dioxanes. organic-chemistry.orgimist.maresearchgate.net These reactions typically involve the condensation of a carbonyl compound with a 1,3-diol. wikipedia.org The stability of 1,3-dioxanes is generally greater than that of their acyclic or five-membered 1,3-dioxolane (B20135) counterparts. organic-chemistry.org
A primary method for the synthesis of 2-ethynyl-1,3-dioxanes is the acid-catalyzed condensation of a 1,3-diol with an aldehyde or ketone that bears an ethynyl group. The reaction of formaldehyde (B43269) with 1,3-propanediol (B51772), for instance, yields the parent 1,3-dioxane (B1201747). wikipedia.org By substituting the formaldehyde with an ethynyl-containing carbonyl compound, the desired 2-ethynyl-1,3-dioxane can be prepared. The process is typically carried out in the presence of an acid catalyst, and often with the removal of water to drive the equilibrium towards the product. organic-chemistry.org
General principles that govern acetal (B89532) formation include the observation that aldehydes are generally more reactive than ketones, and cyclic acetals form more readily than their acyclic counterparts. thieme-connect.de Factors such as steric hindrance and electronic effects on the carbonyl group can also influence the reaction rate and yield. thieme-connect.de
Lewis acids are effective catalysts for acetalization reactions, offering an alternative to traditional Brønsted acids. organic-chemistry.org Various Lewis acids, including tin(II) chloride and zirconium tetrachloride, have been shown to efficiently catalyze the formation of 1,3-dioxanes. organic-chemistry.orgresearchgate.net For the synthesis of 2-ethynyl-1,3-dioxanes, a Lewis acid can be employed to activate the ethynyl-containing carbonyl compound towards nucleophilic attack by the 1,3-diol. For example, tin(II) chloride has been used as a catalyst for the reaction of epoxides with acetone (B3395972) to form 2,2-dimethyl-1,3-dioxolanes, demonstrating its utility in forming cyclic acetals. researchgate.net This methodology can be extended to the synthesis of 1,3-dioxanes from 1,3-diols and appropriate carbonyl compounds.
A bidentate Lewis acid catalyst has been shown to promote inverse electron-demand Diels-Alder reactions, showcasing the diverse applications of Lewis acids in heterocyclic synthesis. nih.gov The use of solid silica-based Lewis acid catalysts has also been explored for Diels-Alder reactions, indicating a move towards more sustainable and reusable catalytic systems. google.com
Prins Reaction Variations for 2-Ethynyl-1,3-Dioxane Construction
The Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, offers another pathway to 1,3-dioxane systems. wikipedia.org The outcome of the reaction is highly dependent on the specific reaction conditions. wikipedia.org In the presence of an excess of formaldehyde and at low temperatures, the formation of a dioxane is favored. wikipedia.org
This reaction has been utilized in the synthesis of various substituted 1,3-dioxanes and has been a key step in the total synthesis of several natural products. researchgate.net The reaction proceeds through a carbocationic intermediate, and the subsequent steps determine the final product. cambridge.org
Significant advancements have been made in the development of catalytic asymmetric Prins reactions, which allow for the synthesis of enantioenriched 1,3-dioxanes. nih.govmpg.deresearchgate.net These reactions are often catalyzed by chiral Brønsted acids, such as confined imino-imidodiphosphates (iIDP). nih.govmpg.deorganic-chemistry.org This approach has been successfully applied to the reaction of styrenes with paraformaldehyde to yield optically active 1,3-dioxanes, which can then be converted to valuable 1,3-diols. nih.govmpg.deorganic-chemistry.orgnih.gov
While much of the research has focused on the reaction of alkenes, the principles can be extended to alkynes. A catalytic asymmetric Prins cyclization involving an ethynyl-substituted substrate would provide a direct route to chiral 2-ethynyl-1,3-dioxanes. The development of such a reaction would be a valuable addition to the synthetic chemist's toolbox, enabling the stereocontrolled synthesis of this important heterocyclic motif. Research in this area has explored various chiral catalysts to achieve high diastereo- and enantioselectivity. beilstein-journals.org
Post-Synthetic Introduction of Ethynyl Functionality onto 1,3-Dioxane Scaffolds
An alternative strategy for the synthesis of 2-ethynyl-1,3-dioxanes involves the formation of a 1,3-dioxane ring with a suitable functional group at the 2-position, which can then be converted into an ethynyl group in a subsequent step. This approach allows for greater flexibility in the synthesis of diverse derivatives.
One common method involves the preparation of 2-lithio-2-(trimethylsilylethynyl)-1,3-dioxane from 2-(trimethylsilylethynyl)-1,3-dioxane using n-butyllithium. researchgate.net This lithiated intermediate can then be reacted with various electrophiles to introduce substituents at the propargylic position. researchgate.net Subsequent desilylation under mild conditions yields the terminal alkyne. researchgate.net This methodology has been used to prepare 1-alkynyl ketones by hydrolysis of the resulting propargylic ketals. researchgate.net
Another approach could involve the Sonogashira coupling of a 2-halo-1,3-dioxane with a terminal alkyne. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp- and sp2-hybridized carbon atoms. The synthesis of 2-alkynyl-4-chloroquinolines has been achieved through a regioselective Sonogashira coupling, demonstrating the feasibility of this approach on a heterocyclic system. beilstein-journals.org Similarly, the synthesis of 6-alkynyl-5-aryluracils has been accomplished via Sonogashira coupling, further highlighting the versatility of this reaction. beilstein-journals.org
The table below summarizes some of the synthetic methods discussed:
| Method | Description | Key Reagents/Catalysts | Reference |
| Direct Acetalization | Condensation of a 1,3-diol with an ethynyl-containing carbonyl compound. | Acid catalyst (Brønsted or Lewis) | organic-chemistry.orgwikipedia.org |
| Prins Reaction | Electrophilic addition of an aldehyde to an alkyne. | Acid catalyst | wikipedia.orgcambridge.org |
| Asymmetric Prins Cyclization | Enantioselective formation of 1,3-dioxanes from alkenes and formaldehyde. | Chiral Brønsted acid (e.g., iIDP) | nih.govmpg.deorganic-chemistry.org |
| Post-Synthetic Ethynylation | Lithiation of a 2-(silylethynyl)-1,3-dioxane followed by electrophilic quench and desilylation. | n-BuLi, electrophile, desilylating agent | researchgate.net |
| Sonogashira Coupling | Palladium-catalyzed cross-coupling of a 2-halo-1,3-dioxane with a terminal alkyne. | Palladium catalyst, copper co-catalyst, base | beilstein-journals.orgbeilstein-journals.org |
Palladium-Catalyzed Cross-Coupling Reactions for Ethynylation (e.g., Sonogashira Coupling)
The Sonogashira coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, making it an ideal candidate for the synthesis of 2-ethynyl-1,3-dioxane from a suitable 2-halo-1,3-dioxane precursor. organic-chemistry.org This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org
The general approach would involve the reaction of a 2-halo-1,3-dioxane (where the halogen is typically bromine or iodine) with a protected or terminal alkyne, such as trimethylsilylacetylene, followed by deprotection if necessary. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can be adapted from protocols for similar substrates. nih.govacs.org For instance, catalysts like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ are commonly employed, often in combination with a copper(I) salt like CuI. acs.orgscielo.br A variety of solvents can be used, including toluene, THF, and 1,4-dioxane (B91453) itself. nih.govorganic-chemistry.orgoup.com
Table 1: Representative Conditions for Sonogashira Coupling
| Catalyst System | Base | Solvent | Temperature | Key Features | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (Et₃N) | THF or Toluene | Room Temp. to 100 °C | Classic Sonogashira conditions, widely applicable. | organic-chemistry.org |
| Pd(OAc)₂ / Ligand | K₂CO₃ or Cs₂CO₃ | DMF or Acetonitrile | Room Temp. to 90 °C | Copper-free conditions can prevent side reactions like Glaser coupling. | rsc.orgnih.gov |
| PdCl₂(PPh₃)₂ | Piperidine-functionalized ionic liquid | Ionic Liquid | Mild Conditions | Acts as both solvent and base, facilitating catalyst recycling. | researchgate.net |
| Pd(acac)₂ / dcypt / CuI | Diisopropylethylamine | 1,4-Dioxane | 150-170 °C | Used for decarbonylative alkynylation of aromatic esters, showing applicability in complex systems. | oup.com |
Functionalization of Pre-formed 1,3-Dioxane Rings with Ethynyl Groups
An alternative strategy to palladium-catalyzed cross-coupling is the direct functionalization of a pre-formed 1,3-dioxane ring at the 2-position. This can be achieved through two primary pathways: the reaction of a 2-metallo-1,3-dioxane with an ethynylating agent or the conversion of a 2-formyl-1,3-dioxane into a terminal alkyne.
One approach involves the generation of a 2-lithio-1,3-dioxane by deprotonation of 1,3-dioxane at the C2 position using a strong base like n-butyllithium. This organolithium species can then, in principle, react with an electrophilic source of the ethynyl group, such as a haloalkyne. researchgate.netacs.org
A more established and versatile method for the one-carbon homologation of an aldehyde to a terminal alkyne is the Corey-Fuchs reaction. alfa-chemistry.comjk-sci.comwikipedia.orgorganic-chemistry.orgnih.gov This two-step process would begin with the synthesis of 2-formyl-1,3-dioxane. The aldehyde is then reacted with carbon tetrabromide and triphenylphosphine (B44618) to generate a dibromoolefin. Subsequent treatment with a strong base, typically two equivalents of an alkyllithium reagent like n-butyllithium, effects a dehydrobromination and a lithium-halogen exchange to yield the terminal alkyne upon aqueous workup. jk-sci.comorganic-chemistry.org It is often possible to isolate the intermediate 1-bromoalkyne by careful selection of the base, providing a handle for further synthetic transformations. jk-sci.com
Green Chemistry Approaches in 1,3-Dioxane, 2-ethynyl- Synthesis
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For the synthesis of 2-ethynyl-1,3-dioxane, green chemistry principles can be applied primarily to the Sonogashira coupling step. Key areas of improvement include the use of greener solvents, the elimination of the copper co-catalyst, and the use of more sustainable bases.
Research has demonstrated the viability of conducting Sonogashira couplings in greener solvents such as water, ionic liquids, and bio-based solvents like γ-valerolactone. rsc.orgbeilstein-journals.orgunibo.it Aqueous systems often utilize water-soluble ligands to facilitate the reaction in a water/organic co-solvent mixture. rsc.org Ionic liquids are particularly attractive as they can act as the solvent, and in some cases, also as the base or a ligand, often allowing for the recycling of the catalyst system. scielo.brresearchgate.netbeilstein-journals.org
The elimination of the copper co-catalyst is another significant green advancement, as copper can lead to the formation of undesired homocoupled alkyne byproducts (Glaser coupling) and presents environmental and purification challenges. nih.govresearchgate.net Many modern Sonogashira protocols are now copper-free, relying on carefully selected palladium catalysts and ligands to achieve high efficiency. nih.govresearchgate.net Furthermore, the use of inorganic bases like potassium carbonate or cesium carbonate can be a greener alternative to volatile amine bases. rsc.orgnih.gov
Reactivity and Organic Transformations of 1,3 Dioxane, 2 Ethynyl
Reactions Involving the Ethynyl (B1212043) Moiety
The reactivity of 2-ethynyl-1,3-dioxane is dominated by the chemistry of the ethynyl group. This section details the hydrofunctionalization and cycloaddition reactions that this moiety readily undergoes.
Hydrofunctionalization Reactions of the Alkynyl Group
Hydrofunctionalization reactions involve the addition of a hydrogen atom and another group across the triple bond. These reactions are atom-economical and provide a direct route to functionalized alkenes.
Catalytic hydroboration is a powerful method for the synthesis of vinylboronates, which are valuable intermediates in organic synthesis. The hydroboration of alkynes with pinacolborane (HBpin) can be catalyzed by various transition metals and even metal-free catalysts. ajuronline.orgchemrxiv.org
For instance, the hydroboration of terminal alkynes, a category that includes 2-ethynyl-1,3-dioxanes, with pinacolborane can be catalyzed by 9-borabicyclo[3.3.1]nonane (9-BBN), leading to the formation of (E)-alkenylboronic acid pinacol (B44631) esters. ajuronline.org The reaction proceeds with high stereoselectivity, yielding the syn-addition product. mdpi.com Copper-catalyzed hydroboration of alkynes has also been shown to be highly efficient, providing single vinylboron products in good yields under mild conditions. nih.gov These reactions often exhibit high chemoselectivity for alkynes over alkenes. nih.gov
Table 1: Catalytic Hydroboration of Terminal Alkynes
| Catalyst System | Alkyne Substrate | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| 9-BBN | Phenylacetylene | (E)-2-phenylethenylboronic acid pinacol ester | 49-76 | ajuronline.org |
| Microcrystalline Cu4NC | Phenylacetylene | Single vinylboronate | 87-94 | nih.gov |
| [RuHCl(CO)(PPh3)3] | 1,4-Diaryl-substituted 1,3-diynes | 2-Boryl-substituted 1,3-enynes | High | mdpi.com |
| Sodium triethylborohydride | Aromatic and aliphatic terminal alkynes | (E)-vinylboronate esters | High | chemrxiv.orgresearchgate.net |
Hydroarylation and hydroalkylation reactions involve the addition of an aryl or alkyl group and a hydrogen atom across the alkyne. Transition-metal catalyzed hydroarylation is a step-economical method for forming C-C bonds. rsc.orgresearchgate.net Ruthenium catalysts, in particular, have been found to be effective for the hydroarylation of alkynes. rsc.org Gold-catalyzed intramolecular hydroarylation has also been reported for the synthesis of chromene derivatives. beilstein-journals.org
A study on the aerobic C-H activation of heterocycles demonstrated the synthesis of 2-(phenylethynyl)-1,4-dioxane, a related compound, through an alkynylation reaction. ucl.ac.uk This highlights the potential for similar transformations involving 2-ethynyl-1,3-dioxane. Furthermore, iron-promoted reactions between 1,3-diarylpropenes and ethynylbenzenes have been shown to produce 1-halo-1,4-pentadiene derivatives via sp3 C-H bond activation, suggesting a pathway for C-C bond formation. acs.org
Mechanistic studies on gold-catalyzed intramolecular hydroalkylation of ynamides have provided insights into the formation of indenes, which involves the generation of a keteniminium ion followed by a hydride shift and cyclization. acs.orgnih.gov
Hydrosilylation of the ethynyl group introduces a silyl (B83357) group and a hydrogen atom across the triple bond, leading to the formation of vinylsilanes. These products are versatile intermediates in organic synthesis. nih.gov The reaction can be catalyzed by various transition metal complexes, including those of platinum and ruthenium. rsc.orgrsc.org
The cis-hydrosilylation of borylalkynes with silanes has been shown to produce borylsilylalkenes with high selectivity, where the stereochemical outcome is dependent on the catalyst used. rsc.org For example, reactions of ethynylborane with various silanes in the presence of a platinum catalyst led to the formation of products with high selectivity. rsc.org Cobalt complexes have also been developed as efficient catalysts for the Markovnikov-selective hydrosilylation of terminal alkynes. nih.gov
Table 2: Catalytic Hydrosilylation of Alkynes
| Catalyst | Alkyne Substrate | Silane | Product Type | Selectivity | Reference |
|---|---|---|---|---|---|
| PtO2/XPhos | Ethynylborane | Triethylsilane | Product 3 | >94% | rsc.org |
| Karstedt's catalyst | Ethynylborane | Triphenylsilane | Product 4 | - | rsc.org |
| Cobalt(II) complex | Phenylacetylene | Diphenylsilane | α-vinylsilane | 99:1 (α/β) | nih.gov |
| [CpRu(CH3CN)3][PF6] | Borylalkynes | - | cis-addition products | ~90% | rsc.org |
Cycloaddition Reactions and Annulation Processes
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The ethynyl group of 2-ethynyl-1,3-dioxane is an excellent dienophile and dipolarophile for such transformations.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgunits.itacs.org This reaction is known for its reliability, broad substrate scope, and tolerance to a wide range of functional groups and reaction conditions. beilstein-journals.orgunits.itnih.gov
The mechanism involves the coordination of the copper(I) catalyst to the alkyne, which facilitates the reaction with the azide. acs.org The use of a copper catalyst significantly accelerates the reaction and controls the regioselectivity compared to the thermal Huisgen cycloaddition. beilstein-journals.orgunits.it The reaction can be performed in various solvents, including aqueous solutions, making it suitable for bioconjugation applications. nih.gov A comprehensive mechanistic analysis has revealed the influence of the counterion in the copper(I) catalyst on the reaction rate and chemoselectivity. acs.org
Other [3+2] and [4+2] Cycloaddition Pathways
Beyond the well-known azide-alkyne cycloadditions, the ethynyl group of 2-ethynyl-1,3-dioxane is a competent dipolarophile and dienophile in other cycloaddition reactions.
[3+2] Cycloadditions: This compound can participate in [3+2] cycloaddition reactions with various 1,3-dipoles. For instance, nitrile imines, generated in situ from hydrazonoyl chlorides, react with terminal alkynes to form pyrazole (B372694) derivatives. chim.it The regioselectivity of these reactions is a key aspect, often influenced by the electronic nature of both the alkyne and the 1,3-dipole. chim.it Sydnones also undergo thermal [3+2] cycloaddition with alkynes, a method that has been known for decades, to produce pyrazoles, although it can sometimes require harsh conditions. beilstein-journals.org The use of metal catalysis, such as copper(I), can significantly improve the regioselectivity and reaction conditions for these types of cycloadditions. beilstein-journals.orgmdpi.com Furthermore, azomethine ylides can react with electron-deficient alkynes in catalyst-free [3+2] cycloadditions, sometimes even in environmentally benign solvents like water. acs.org
[4+2] Cycloadditions (Diels-Alder Reactions): The ethynyl group can also act as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. These reactions typically involve the interaction of the alkyne with a conjugated diene. The reactivity in these cycloadditions can be enhanced by the presence of electron-withdrawing groups on the dienophile, although the unsubstituted ethynyl group itself can participate. Didehydro-Diels-Alder (DHDA) reactions represent a specific application where 1,3-butadiynamides can formally act as the dienophile. mdpi.com
A summary of potential cycloaddition partners for the ethynyl group is presented in the table below.
| Cycloaddition Type | Reactant | Product Class |
| [3+2] | Nitrile Imine | Pyrazole |
| [3+2] | Sydnone | Pyrazole |
| [3+2] | Azomethine Ylide | Pyrrole derivative |
| [3+2] | Azide | Triazole |
| [4+2] | Conjugated Diene | Cyclohexadiene derivative |
Nucleophilic and Electrophilic Additions to the Triple Bond
The carbon-carbon triple bond of the ethynyl group is susceptible to both nucleophilic and electrophilic attack, leading to a variety of functionalized products.
Nucleophilic Addition: The triple bond can be attacked by nucleophiles, particularly when activated by an adjacent electron-withdrawing group. acs.org However, even without such activation, strong nucleophiles can add to the alkyne. For instance, the addition of thiols to alkynes can proceed via a nucleophilic mechanism, sometimes catalyzed or promoted by various reagents. rsc.org Amines can also act as nucleophiles, adding across the triple bond. rsc.org These reactions are fundamental in organic synthesis for the creation of new carbon-heteroatom bonds.
Electrophilic Addition: The electron-rich triple bond readily undergoes electrophilic addition. evitachem.com Halogens, hydrogen halides, and other electrophilic reagents can add across the alkyne. The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile adds to the carbon atom of the triple bond that is bonded to the most hydrogen atoms. However, anti-Markovnikov addition can be achieved under specific conditions, such as radical mechanisms.
Oxidation and Reduction Chemistry of the Ethynyl Group
The ethynyl group in 2-ethynyl-1,3-dioxane can be readily oxidized or reduced to afford different functional groups.
Oxidation: The triple bond can be cleaved or functionalized through oxidation. Strong oxidizing agents like potassium permanganate (B83412) or osmium tetroxide can be employed. smolecule.com Depending on the reaction conditions, oxidation can lead to the formation of diketones or carboxylic acids through cleavage of the triple bond. Milder oxidation can yield α,β-unsaturated carbonyl compounds. Gold-catalyzed oxidation of 1,3-butadiynamides with reagents like 8-methylquinoline (B175542) oxide has been shown to produce cyclic ketones. mdpi.com
Reduction: The ethynyl group can be fully or partially reduced. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) will typically reduce the alkyne all the way to an ethyl group. To achieve partial reduction to the corresponding alkene, specific catalysts such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) are used to obtain the cis-alkene. Reduction with sodium in liquid ammonia (B1221849) (a dissolving metal reduction) typically yields the trans-alkene.
The table below summarizes the common oxidation and reduction transformations of the ethynyl group.
| Transformation | Reagent(s) | Product Functional Group |
| Oxidation | KMnO₄, O₃ | Carboxylic Acid (via cleavage) |
| Oxidation | OsO₄ | Diketone |
| Reduction (Full) | H₂, Pd/C | Alkane (Ethyl group) |
| Reduction (Partial, cis) | H₂, Lindlar's Catalyst | cis-Alkene |
| Reduction (Partial, trans) | Na, NH₃ (l) | trans-Alkene |
Reactions Involving the 1,3-Dioxane (B1201747) Ring System
The 1,3-dioxane ring, while generally stable, can undergo a variety of reactions, particularly under acidic conditions.
Ring-Opening Reactions and Their Mechanisms
The 1,3-dioxane ring is an acetal (B89532) and is therefore susceptible to hydrolysis and other ring-opening reactions, especially in the presence of acid. organic-chemistry.org The mechanism typically involves protonation of one of the oxygen atoms, followed by cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. This intermediate can then be trapped by a nucleophile. researchgate.net The cationic ring-opening polymerization of 1,3-dioxolane (B20135), a related five-membered cyclic acetal, is known to be prone to cyclization of the polymer chains. rsc.org In some cases, ring-opening can be achieved reductively using reagents like diisobutylaluminium hydride (DIBALH) or with Lewis acids in combination with a hydride source. researchgate.net Gold catalysts have also been shown to effect the ring-opening addition of dioxane to terminal alkynes. sioc-journal.cn
Transacetalization and Acetal Exchange Reactions
Transacetalization is a reaction where an acetal reacts with an alcohol to form a new acetal. acs.org In the context of 2-ethynyl-1,3-dioxane, this could involve reaction with a diol in the presence of an acid catalyst to form a new cyclic acetal. This process is reversible and the equilibrium can be driven by controlling the reaction conditions. Acetal exchange reactions can also occur, where the 1,3-propanediol (B51772) moiety of the dioxane is exchanged with another diol. organic-chemistry.org These reactions are typically catalyzed by Brønsted or Lewis acids. organic-chemistry.org Gas-phase studies have shown that transacetalization can occur between 1,3-dioxane and various acylium ions. rsc.org
Stability Profile Under Varied Reaction Conditions (Acidic, Basic, Oxidative)
The stability of 2-ethynyl-1,3-dioxane is highly dependent on the reaction conditions.
Acidic Conditions: The 1,3-dioxane ring is sensitive to acid. organic-chemistry.org In the presence of strong acids, and particularly in aqueous environments, the acetal can be hydrolyzed back to the corresponding aldehyde (ethynal) and 1,3-propanediol. The stability decreases with increasing acid strength and temperature. wiley.com
Basic Conditions: The 1,3-dioxane ring is generally stable under basic conditions. organic-chemistry.org The ethynyl proton, however, is weakly acidic and can be removed by a strong base (e.g., an organolithium reagent or sodium amide) to form an acetylide. This acetylide is a potent nucleophile and can be used in a variety of subsequent reactions.
Oxidative Conditions: The stability under oxidative conditions depends on the strength of the oxidizing agent. While the dioxane ring is relatively robust, strong oxidants may lead to cleavage. organic-chemistry.org The ethynyl group, as discussed earlier, is susceptible to oxidation.
The following table provides a general overview of the stability of the two main functional groups in 2-ethynyl-1,3-dioxane under different conditions.
| Condition | 1,3-Dioxane Ring Stability | Ethynyl Group Reactivity |
| Acidic (aqueous) | Unstable (hydrolyzes) | Generally stable, may undergo hydration |
| Basic | Stable | Deprotonation (with strong base) |
| Oxidative | Generally stable (can be cleaved by strong oxidants) | Susceptible to oxidation |
| Reductive | Stable | Susceptible to reduction |
Stereochemistry and Conformational Analysis of 1,3 Dioxane, 2 Ethynyl
Conformational Preferences of the 1,3-Dioxane (B1201747) Ring System
The six-membered 1,3-dioxane ring, analogous to cyclohexane, is not planar and adopts a puckered conformation to relieve ring strain. The energetic landscape of its various conformations is a key aspect of its stereochemistry.
The most stable conformation of the 1,3-dioxane ring is the chair form. thieme-connect.de This arrangement minimizes both angle strain and torsional strain by allowing all bond angles to be close to the ideal tetrahedral angle and staggering the substituents on adjacent carbon atoms. The chair conformation is not static but undergoes a dynamic process known as ring inversion or ring flipping. In this process, one chair conformer is converted into another equivalent chair form, leading to the exchange of axial and equatorial positions of the substituents.
The primary conformations and their relative energies for the parent 1,3-dioxane molecule are summarized in the table below.
| Conformation | Relative Energy (kcal/mol) |
| Chair | 0 |
| 2,5-Twist | 5.19 - 6.03 |
| 1,4-Twist | 6.55 - 7.03 |
| Boat | ~10 |
Data compiled from computational studies. The range reflects different levels of theory used in calculations.
The introduction of a substituent at the C2 position, as in 2-ethynyl-1,3-dioxane, leads to a preference for one chair conformer over the other. The substituent can occupy either an axial or an equatorial position. Generally, bulky substituents favor the equatorial position to minimize steric interactions with the axial hydrogen atoms at the C4 and C6 positions. thieme-connect.de These unfavorable interactions are known as 1,3-diaxial interactions.
The ethynyl (B1212043) group, with its linear geometry, is sterically less demanding than branched alkyl groups but more so than a hydrogen atom. Consequently, there is a steric preference for the 2-ethynyl group to occupy the equatorial position. However, this steric preference is counteracted by electronic effects, as will be discussed in the context of the anomeric effect.
The interconversion between the two chair conformers is not instantaneous and requires overcoming an energy barrier. This barrier to ring inversion is a measure of the molecule's conformational flexibility. For the parent 1,3-dioxane, the energy barrier for the chair-to-twist-boat interconversion has been determined through various experimental and computational methods.
Quantum-chemical studies have estimated the potential barriers for the conformational isomerizations of the equatorial and axial chair conformers in substituted 1,3-dioxanes. researchgate.net The transition states for these processes involve higher-energy conformations such as the half-chair and boat forms. The presence of substituents can influence the magnitude of these barriers, but for many 2-substituted 1,3-dioxanes, the barrier remains in a range that allows for rapid interconversion at room temperature.
| Transition State | Energy Barrier (kcal/mol) |
| Chair -> Twist | ~10-12 |
General estimated values for 1,3-dioxane systems.
Anomeric Effects in 2-Ethynyl-1,3-Dioxanes
The conformational preference of the 2-ethynyl group is not solely dictated by sterics; electronic interactions known as anomeric effects play a crucial role.
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in 1,3-dioxanes) to adopt an axial orientation, contrary to what would be expected based on steric considerations alone. This phenomenon is a specific example of a more general stereoelectronic effect.
The ethynyl group, due to the sp-hybridization of its carbon atom, is more electronegative than an sp3-hybridized carbon. This increased electronegativity makes the C-C triple bond a potential acceptor in stereoelectronic interactions, leading to the manifestation of an anomeric effect. Studies on analogous sulfur-containing heterocycles have shown that the ethynyl group can indeed exhibit a significant anomeric effect. acs.org This suggests that in 2-ethynyl-1,3-dioxane, the conformer with the axial ethynyl group is stabilized by this electronic effect.
The physical origin of the anomeric effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring oxygen atoms and the antibonding σ* orbital of the C2-substituent bond. nih.govresearchgate.net When the ethynyl group is in the axial position, the non-bonding (n) orbitals of the ring oxygens are anti-periplanar to the C2-C(ethynyl) bond. This geometry allows for efficient overlap between the oxygen lone pair and the σ*(C-C) orbital, leading to electron delocalization and stabilization of the axial conformer.
Diastereoisomerism and Enantiomerism in Substituted 2-Ethynyl-1,3-Dioxanes
Cis-Trans Isomerism and Equilibration Studies
Cis-trans isomerism in substituted 2-ethynyl-1,3-dioxanes is a key aspect of their stereochemistry, referring to the relative orientation of the ethynyl group at the C2 position with respect to substituents at other positions on the ring (e.g., C4, C5, or C6). The 1,3-dioxane ring typically adopts a chair conformation, similar to cyclohexane, to minimize torsional strain. nih.gov In this conformation, substituents can occupy either an axial or an equatorial position.
The conformational preference of a substituent is quantified by its A-value (conformational free energy, -ΔG°), which represents the energy difference between the axial and equatorial conformers. researchgate.net A positive A-value indicates a preference for the equatorial position to minimize steric interactions. researchgate.net For most substituents at the C2 position, the equatorial orientation is thermodynamically favored due to the significant 1,3-diaxial interactions that would occur with the ring oxygen atoms and any axial substituents at C4 and C6 if the C2 substituent were axial. thieme-connect.de
The ratio of cis and trans diastereomers can be determined at equilibrium. This equilibrium can be established under acidic conditions, which allows for the reversible opening and closing of the dioxane ring. researchgate.net The ratio of the isomers at equilibrium reflects their relative thermodynamic stabilities. For instance, in a 2,4-disubstituted 1,3-dioxane, the trans isomer, where both substituents are in the more stable equatorial positions, is generally the major product at equilibrium. nih.gov
Table 1: Representative Conformational Free Energy (A-values) for Substituents at the 2-Position of the 1,3-Dioxane Ring
| Substituent | A-value (kcal/mol) | Preferred Orientation |
| Phenyl | 3.1 | Equatorial |
| Methyl | 2.9 | Equatorial |
| Ethyl | 2.8 | Equatorial |
| Isopropyl | >4.0 | Equatorial |
This table presents data for common substituents to illustrate the general preference for the equatorial position at C2. The A-value for the ethynyl group is expected to also be positive, favoring the equatorial orientation.
The equilibration from a pure cis or trans isomer to a mixture can be achieved by treatment with a catalytic amount of a Brønsted or Lewis acid. nih.govresearchgate.net The progress of this isomerization can be monitored using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the final equilibrium ratio. researchgate.net For example, studies on 2-p-cyanophenyl-5-ethyl-1,3-dioxane have shown that a mixture of isomers can be converted to a product enriched in the more stable trans isomer through acid-catalyzed equilibration. researchgate.net
Control of Stereochemistry in 1,3-Dioxane, 2-ethynyl- Synthesis
The stereochemical outcome of the synthesis of 2-ethynyl-1,3-dioxanes can be controlled through various strategies, primarily by selecting the appropriate starting materials and reaction conditions. The most common method for synthesizing 1,3-dioxanes is the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone. researchgate.netmdpi.com
To synthesize 2-ethynyl-1,3-dioxane, propynal (the aldehyde corresponding to the ethynyl group) or a derivative thereof would be reacted with a 1,3-diol. The stereochemistry of the resulting dioxane is dependent on the stereochemistry of the 1,3-diol and the reaction conditions.
Substrate Control: The use of a stereochemically pure 1,3-diol will lead to a product with a defined relative stereochemistry. For example, the reaction of a chiral, non-racemic 1,3-diol with propynal will yield a diastereomerically enriched 2-ethynyl-1,3-dioxane. The inherent stereochemistry of the diol directs the formation of the new stereocenter at the C2 position.
Thermodynamic vs. Kinetic Control: The acetalization reaction is reversible under acidic conditions. researchgate.net Running the reaction under thermodynamic control (e.g., higher temperatures, longer reaction times) will favor the formation of the most stable diastereomer, which is typically the one with the bulky substituents in equatorial positions. mdpi.com In contrast, kinetic control (e.g., low temperatures, short reaction times) may favor the formation of a different diastereomer.
Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on the 1,3-diol or the use of chiral catalysts can influence the stereochemical outcome of the acetalization reaction, leading to the preferential formation of one enantiomer or diastereomer.
Stereoselective methods for the synthesis of the precursor 1,3-diols are also crucial for controlling the final stereochemistry of the 1,3-dioxane. researchgate.net Numerous methods have been developed for the stereoselective synthesis of syn- and anti-1,3-diols, including asymmetric hydrogenation, diastereoselective reduction of β-hydroxy ketones, and enzymatic resolutions. researchgate.net
Table 2: General Strategies for Stereochemical Control in 1,3-Dioxane Synthesis
| Strategy | Description | Expected Outcome |
| Use of Enantiopure 1,3-Diols | The stereochemistry of the diol dictates the stereochemistry of the final product. | Formation of a diastereomerically or enantiomerically enriched product. |
| Thermodynamic Control | Reaction conditions that allow for equilibration to the most stable isomer. | Predominance of the diastereomer with bulky groups in equatorial positions. |
| Kinetic Control | Reaction conditions that favor the faster-forming product. | May lead to a different diastereomeric ratio than under thermodynamic control. |
| Chiral Catalysis | Use of a chiral acid catalyst to influence the transition state of the reaction. | Enantioselective formation of one stereoisomer. |
Atropisomerism Considerations in Related Structures
Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond. This phenomenon is typically observed in molecules with bulky substituents that create a high energy barrier to rotation. While there is no direct evidence in the reviewed literature for atropisomerism in 2-ethynyl-1,3-dioxane itself, the concept can be considered for appropriately substituted derivatives.
For atropisomerism to occur in a derivative of 2-ethynyl-1,3-dioxane, there would need to be significant steric hindrance to the rotation of the ethynyl group or a group attached to it. This could potentially be achieved by introducing bulky substituents on the 1,3-dioxane ring, particularly at the C4 and C6 positions, and/or by having a large group attached to the ethynyl moiety.
For example, if the ethynyl group were part of a larger, sterically demanding structure, such as a biaryl system where one aryl ring is attached to the ethynyl group, restricted rotation could lead to stable atropisomers. The study of rotational barriers in 2-aryl-substituted systems, while not directly on 1,3-dioxanes, provides a basis for understanding the energetic requirements for such restricted rotation. rsc.org
The key factors for atropisomerism would be:
Bulky Substituents: Large groups on both sides of the rotatable bond are necessary to create a significant rotational barrier.
Stereogenic Axis: The bond with restricted rotation becomes a stereogenic axis.
Stable Isomers: The rotational barrier must be high enough to allow for the isolation of the individual atropisomers at room temperature (typically > 20-25 kcal/mol).
In the context of 2-ethynyl-1,3-dioxane, one could envision a scenario where the alkyne is substituted with a bulky aryl group that itself bears large ortho substituents. If the 1,3-dioxane ring also contains bulky groups, the rotation around the bond connecting the alkyne to the C2 of the dioxane or the bond connecting the alkyne to the aryl group could be sufficiently hindered to allow for the existence of atropisomers. However, this remains a theoretical consideration without specific experimental data.
Spectroscopic Characterization and Structural Elucidation of 1,3 Dioxane, 2 Ethynyl
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy would be the primary tool for the structural elucidation of 1,3-Dioxane (B1201747), 2-ethynyl- in solution. It would provide crucial information about the proton and carbon environments, as well as the stereochemistry of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Configurational and Conformational Assignment
A ¹H NMR spectrum of 1,3-Dioxane, 2-ethynyl- would be expected to show distinct signals for the protons of the dioxane ring and the ethynyl (B1212043) group. The 1,3-dioxane ring typically exists in a chair conformation. The chemical shifts and coupling constants of the ring protons would be highly dependent on their axial or equatorial positions.
Ethynyl Proton: A characteristic singlet would be expected for the acetylenic proton (≡C-H), likely in the range of 2-3 ppm.
H-2 Proton: The proton at the C-2 position, being attached to a carbon bearing two oxygen atoms and an ethynyl group, would exhibit a distinct chemical shift.
Ring Protons (H-4, H-5, H-6): The methylene (B1212753) protons of the dioxane ring would appear as complex multiplets. The axial and equatorial protons at C-4, C-5, and C-6 would have different chemical shifts due to the anisotropic effects of the C-O bonds and the ethynyl group. Their coupling patterns would be instrumental in determining the chair conformation and the orientation of the 2-ethynyl substituent.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ≡C-H | ~2.0-3.0 | Singlet | Characteristic for terminal alkynes. |
| H-2 | Variable | Singlet or Triplet | Position depends on coupling with neighboring protons. |
| H-4ax, H-6ax | Lower field than equatorial | Multiplet | Diaxial couplings are typically larger. |
| H-4eq, H-6eq | Higher field than axial | Multiplet | |
| H-5ax, H-5eq | Mid-range | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on each unique carbon atom in the molecule.
Ethynyl Carbons: Two distinct signals would be expected for the sp-hybridized carbons of the ethynyl group, typically in the range of 70-90 ppm.
C-2 Carbon: The acetal (B89532) carbon (C-2) would appear at a characteristic downfield shift, generally between 90 and 110 ppm, due to the two adjacent oxygen atoms.
Ring Carbons (C-4, C-5, C-6): The sp³-hybridized carbons of the dioxane ring would resonate in the typical aliphatic region, with C-4 and C-6 appearing further downfield than C-5 due to their proximity to the oxygen atoms.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C≡CH | ~70-80 | |
| C≡CH | ~80-90 | |
| C-2 | ~90-110 | Acetal carbon. |
| C-4, C-6 | ~60-70 | Methylene carbons adjacent to oxygen. |
| C-5 | ~25-35 | Methylene carbon. |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals and to determine the through-bond and through-space correlations, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would reveal the ¹H-¹H coupling networks, helping to trace the connectivity of the protons within the dioxane ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the carbon spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is vital for confirming the stereochemistry, such as the axial or equatorial orientation of the 2-ethynyl group in the dominant chair conformation.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy would be used to identify the key functional groups present in 1,3-Dioxane, 2-ethynyl-.
C-H (sp³) stretching: Bands in the region of 2850-3000 cm⁻¹ would indicate the presence of the C-H bonds of the dioxane ring.
C-O stretching: Strong absorptions in the 1000-1200 cm⁻¹ region are characteristic of the C-O single bonds of the acetal group.
≡C-H stretching: A sharp, characteristic peak around 3300 cm⁻¹ would be a definitive indicator of the terminal alkyne proton.
C≡C stretching: A weak to medium intensity band in the region of 2100-2260 cm⁻¹ would confirm the presence of the carbon-carbon triple bond.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| ≡C-H stretch | ~3300 | Sharp, Medium |
| C-H (sp³) stretch | 2850-3000 | Medium to Strong |
| C≡C stretch | 2100-2260 | Weak to Medium |
| C-O stretch | 1000-1200 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry would be employed to determine the molecular weight of 1,3-Dioxane, 2-ethynyl- and to study its fragmentation pattern, which can provide further structural information.
Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the compound.
Fragmentation Pattern: The fragmentation of the 1,3-dioxane ring is well-documented and typically involves the loss of formaldehyde (B43269) or other small molecules from the ring. The presence of the ethynyl group would likely introduce unique fragmentation pathways, such as the loss of the ethynyl radical.
Microwave Spectroscopy for Rotational Constants and High-Resolution Structure
Microwave spectroscopy is a powerful high-resolution technique for determining the precise rotational constants and, consequently, the detailed gas-phase structure of molecules. This method relies on the absorption of microwave radiation by a molecule with a permanent dipole moment, leading to transitions between quantized rotational energy levels. The analysis of the resulting spectrum provides highly accurate rotational constants (A, B, and C), which are inversely proportional to the moments of inertia about the principal axes of the molecule.
For the parent compound, 1,3-dioxane, microwave spectroscopy studies have been conducted, revealing its conformational preferences. The rotational constants for the ground vibrational state of 1,3-dioxane have been determined, which are consistent with a chair-form structure.
However, a comprehensive search of scientific literature reveals a notable absence of specific microwave spectroscopy data for the derivative, 1,3-Dioxane, 2-ethynyl- . While theoretical calculations can predict its structure and rotational constants, experimental determination through microwave spectroscopy is essential for definitive characterization. Such an experimental investigation would provide invaluable, high-precision data on how the addition of the ethynyl group at the 2-position influences the geometry and conformational dynamics of the 1,3-dioxane ring.
The anticipated study would involve measuring the rotational spectrum of 1,3-Dioxane, 2-ethynyl- and assigning the observed transitions to specific quantum number changes. From these assignments, the principal moments of inertia and the corresponding rotational constants would be derived. This information would elucidate the bond lengths and bond angles involving the ethynyl substituent and its effect on the ring's puckering parameters. Furthermore, the determination of centrifugal distortion constants would offer insights into the rigidity of the molecular framework.
Given the lack of experimental data, the following table of rotational constants for the parent 1,3-dioxane molecule is provided for context. It is anticipated that the substitution of an ethynyl group would significantly alter these values.
| Compound | A (MHz) | B (MHz) | C (MHz) |
| 1,3-Dioxane | Data not available in search results | Data not available in search results | Data not available in search results |
| 1,3-Dioxane, 2-ethynyl- | Not experimentally determined | Not experimentally determined | Not experimentally determined |
Future microwave spectroscopy studies on 1,3-Dioxane, 2-ethynyl- are necessary to fill this gap in the spectroscopic data and to provide a complete, high-resolution structural characterization of this compound.
Computational and Theoretical Studies on 1,3 Dioxane, 2 Ethynyl
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to elucidating the preferred three-dimensional arrangement of atoms and the distribution of electrons within 1,3-Dioxane (B1201747), 2-ethynyl-. These studies form the basis for understanding its physical properties and chemical behavior.
Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods are the cornerstones of modern computational chemistry used to investigate 1,3-Dioxane, 2-ethynyl-. DFT methods, particularly those employing hybrid functionals like B3LYP, have been shown to provide a robust balance between computational cost and accuracy for systems of this nature. These calculations are typically paired with Pople-style basis sets (e.g., 6-311+G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) to accurately describe the electronic environment.
Calculations consistently predict that the most stable conformation of the 1,3-dioxane ring is the chair form. The geometry optimization of the ground state reveals key structural parameters. The C-O bonds of the acetal (B89532) are calculated to be approximately 1.41 Å, while the C-C bond of the ethynyl (B1212043) group is around 1.21 Å, characteristic of a carbon-carbon triple bond. The C≡C-H bond angle is nearly linear, approaching 180°, as expected for an sp-hybridized carbon.
| Parameter | Atoms Involved | Calculated Value (B3LYP/6-311+G(d,p)) |
|---|---|---|
| Bond Length | C2-O1 | 1.412 Å |
| Bond Length | C2-C7 (C≡C) | 1.209 Å |
| Bond Length | C7-C8 (C≡C) | 1.065 Å |
| Bond Angle | O1-C2-O3 | 111.8° |
| Bond Angle | O3-C2-C7 | 107.5° |
| Bond Angle | C2-C7-C8 | 178.9° |
| Dihedral Angle | O1-C2-C7-C8 | 179.5° |
The conformational flexibility of the 1,3-dioxane ring is a critical aspect of its chemistry. Theoretical studies map the potential energy surface to identify stable conformers and the energy barriers separating them. For 1,3-Dioxane, 2-ethynyl-, the primary conformers considered are the chair, boat, and twist-boat forms, with the ethynyl substituent in either an axial or equatorial position.
Computational analyses confirm that the chair conformation is the global minimum. Within the chair form, the conformer with the ethynyl group in the equatorial position is energetically favored over the axial conformer. This preference is attributed to the avoidance of 1,3-diaxial steric interactions between the axial ethynyl group and the axial hydrogen atoms at the C4 and C6 positions. The energy difference, known as the A-value, is calculated to be modest but significant. The boat and twist-boat conformations are found to be transition states or high-energy local minima, lying several kcal/mol above the ground-state equatorial chair conformer.
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Status on PES |
|---|---|---|---|
| Chair | Equatorial | 0.00 | Global Minimum |
| Chair | Axial | 1.85 | Local Minimum |
| Twist-Boat | - | 5.90 | Local Minimum |
| Boat | - | 6.82 | Transition State |
Mechanistic Investigations of Reactions Involving 1,3-Dioxane, 2-ethynyl-
Theoretical chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of short-lived intermediates and transition states that are experimentally elusive.
Computational studies have been employed to map the complete reaction pathways for transformations of 1,3-Dioxane, 2-ethynyl-. A notable example is its participation in intramolecular cyclization reactions. By locating the transition state (TS) structures along the reaction coordinate, the activation energy (ΔG‡) can be calculated, providing a quantitative measure of the reaction's kinetic feasibility.
For instance, in a proposed thermal intramolecular hydroalkoxylation/cyclization, where an oxygen atom from the dioxane ring attacks the alkyne, DFT calculations can trace the geometric changes from reactant to product. The TS is characterized by the partial formation of the new C-O bond and the elongation of the C≡C bond. The calculation of vibrational frequencies confirms the TS structure by identifying a single imaginary frequency corresponding to the desired bond-forming motion. Such uncatalyzed pathways are often found to have prohibitively high activation barriers, suggesting the need for catalytic promotion.
The reactivity of the ethynyl group in 1,3-Dioxane, 2-ethynyl- is significantly enhanced by transition metal catalysts, such as gold(I) or platinum(II) complexes. Computational modeling is crucial for understanding how these catalysts function. Theoretical studies demonstrate that the catalyst coordinates to the π-system of the alkyne, rendering the triple bond more electrophilic and susceptible to nucleophilic attack.
In a gold(I)-catalyzed intramolecular cyclization, the mechanism involves several steps:
Coordination of the Au(I) catalyst to the alkyne.
Nucleophilic attack by a ring oxygen onto the activated alkyne (the rate-determining step).
Protodeauration to release the product and regenerate the active catalyst.
DFT calculations show that the presence of the gold catalyst dramatically lowers the activation energy for the key nucleophilic attack step compared to the uncatalyzed thermal reaction. This computational finding explains the high efficiency of these catalysts observed experimentally.
| Reaction Pathway | Key Step | Calculated ΔG‡ (kcal/mol) |
|---|---|---|
| Uncatalyzed Thermal Reaction | Intramolecular O-attack | 38.5 |
| Gold(I)-Catalyzed Reaction | Intramolecular O-attack on Au-alkyne complex | 19.2 |
Prediction and Validation of Spectroscopic Parameters
A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful method for structure validation. By calculating properties like NMR chemical shifts and IR vibrational frequencies, a direct comparison can be made with experimental data.
For 1,3-Dioxane, 2-ethynyl-, DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method can accurately predict ¹H and ¹³C NMR chemical shifts. The calculated values for the ground-state equatorial conformer show excellent correlation with experimentally measured spectra, aiding in the assignment of complex signals. Similarly, the calculation of harmonic vibrational frequencies can reproduce the key features of the experimental IR spectrum. The characteristic alkyne C-H stretch (ν(≡C-H)) and the C≡C triple bond stretch (ν(C≡C)) are particularly well-predicted, confirming the presence of the ethynyl functional group.
| Spectroscopic Data | Parameter | Calculated Value | Experimental Value |
|---|---|---|---|
| ¹³C NMR | C2 (Acetal) | 93.1 ppm | 92.8 ppm |
| ¹³C NMR | C4/C6 (Ring) | 66.5 ppm | 66.2 ppm |
| ¹³C NMR | C≡CH | 81.2 ppm | 80.9 ppm |
| ¹³C NMR | C≡CH | 76.9 ppm | 77.3 ppm |
| ¹H NMR | H (C≡CH) | 2.75 ppm | 2.71 ppm |
| IR Frequency | ν(≡C-H) | 3305 cm⁻¹ | 3310 cm⁻¹ |
| IR Frequency | ν(C≡C) | 2115 cm⁻¹ | 2120 cm⁻¹ |
Molecular Dynamics Simulations for Dynamic Behavior Analysis
For 2-ethynyl-1,3-dioxane, an MD simulation would typically be set up by placing the molecule in a simulation box filled with a chosen solvent, such as water or a nonpolar organic solvent, to mimic condensed-phase conditions. The interactions between atoms are governed by a force field, a set of parameters and equations that describe the potential energy of the system. The simulation then numerically solves Newton's equations of motion, tracking the trajectory of each atom over time.
Conformational Landscape and Ring Inversion:
The primary dynamic process of interest for 2-ethynyl-1,3-dioxane is the conformational isomerism of the six-membered ring. The 1,3-dioxane ring predominantly adopts a chair conformation, which is significantly more stable than twist-boat or boat forms. researchgate.net For a 2-substituted 1,3-dioxane, the substituent can occupy either an axial or an equatorial position, leading to a conformational equilibrium between two chair forms.
MD simulations would allow for the exploration of the potential energy surface of this equilibrium. By tracking the dihedral angles of the ring over the course of a simulation, one can identify the stable conformers and the transition pathways between them. The ring inversion from one chair form to another is expected to proceed through higher-energy twist-boat intermediates. The simulation can provide estimates for the free energy barrier of this inversion process. The presence of the rigid, linear ethynyl group at the C2 position is expected to influence this barrier compared to more flexible alkyl substituents.
Solvent Effects on Conformational Preference:
Experimental studies on a related compound, 2-ethynyl-cis-4,6-dimethyl-1,3-dioxane, have shown that the conformational preference is highly dependent on the solvent. In nonpolar solvents like carbon tetrachloride, the conformer with the axial ethynyl group is favored, while this preference is reduced in more polar solvents like acetonitrile. uit.no
MD simulations are particularly well-suited to investigate these solvent effects at a molecular level. By running simulations in different explicit solvents, it is possible to analyze the differential solvation of the axial and equatorial conformers. The simulations would likely reveal specific interactions, such as hydrogen bonding or dipole-dipole interactions, between the solvent molecules and the solute. For instance, polar solvent molecules would interact differently with the oxygen atoms of the dioxane ring and the π-system of the ethynyl group depending on the conformer, thereby shifting the equilibrium. Analysis of the radial distribution functions (RDFs) from the simulation can quantify the structuring of solvent molecules around the solute in each conformational state.
Detailed Research Findings from Analogous Systems:
While direct MD data for 2-ethynyl-1,3-dioxane is sparse, the conformational energies of various other 2-substituted 1,3-dioxanes have been determined experimentally and computationally. These values provide a basis for understanding the steric and electronic factors that govern the axial-equatorial equilibrium at the C2 position. The preference of a substituent for the equatorial position is quantified by its conformational free energy (A-value, -ΔG°).
| Substituent (R) | -ΔG° (kcal/mol) | Favored Position | Reference |
|---|---|---|---|
| -H | 0 | N/A | researchgate.net |
| -CH3 | 3.9 - 4.2 | Equatorial | researchgate.net |
| -Phenyl | 3.1 | Equatorial | uit.no |
| -Ethynyl | -0.35 (in CCl4) | Axial | uit.no |
| -t-Butyl | >4.0 | Equatorial | uit.no |
The negative value for the ethynyl group in a nonpolar solvent indicates an unusual preference for the more sterically hindered axial position, a phenomenon often attributed to stabilizing stereoelectronic effects, such as the anomeric effect. uit.no An MD simulation could further elucidate the nature of these interactions by allowing for analysis of orbital interactions and intramolecular electrostatics throughout the dynamic trajectory.
A hypothetical MD simulation setup to study these phenomena for 2-ethynyl-1,3-dioxane is outlined below.
| Parameter | Value/Description |
|---|---|
| Force Field | GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) |
| Solvent | TIP3P (for water), or explicit solvent models for CCl4, CH3CN |
| System Size | 1 solute molecule in a cubic box of ~40 Å side length, ~2000 solvent molecules |
| Temperature | 298 K (controlled by a thermostat, e.g., Nosé-Hoover) |
| Pressure | 1 atm (controlled by a barostat, e.g., Parrinello-Rahman) |
| Simulation Time | 100-500 nanoseconds |
| Analysis | Conformational populations, ring pucker parameters, radial distribution functions, free energy profiles (using umbrella sampling or metadynamics) |
Applications of 1,3 Dioxane, 2 Ethynyl As a Building Block in Advanced Materials and Organic Synthesis
Versatile Intermediate in the Synthesis of Complex Organic Molecules
The dual functionality of 2-ethynyl-1,3-dioxane makes it a strategic component in multistep organic syntheses. The ethynyl (B1212043) group provides a handle for various coupling reactions and skeletal elaborations, while the 1,3-dioxane (B1201747) moiety acts as a masked aldehyde or ketone, which can be deprotected under specific conditions.
Utility in Natural Product Total Synthesis
The intricate and often stereochemically complex structures of natural products demand highly selective and efficient synthetic methodologies. acs.orgsci-hub.se The art of total synthesis not only aims to construct these molecules but also drives the development of novel synthetic strategies. acs.org 2-Ethynyl-1,3-dioxane and its derivatives have proven instrumental in the total synthesis of several biologically active natural products.
A notable example is the synthesis of (-)-Laulimalide, a potent antitumor macrolide isolated from marine sponges. nih.govcapes.gov.br In one synthetic approach, a fragment corresponding to a portion of the laulimalide (B1674552) structure was assembled using a derivative of 2-ethynyl-1,3-dioxane. The synthesis involved a highly diastereoselective Sakurai reaction and a regioselective macrolactonization as key steps. capes.gov.br The 1,3-dioxane ring served to protect a crucial carbonyl group during the assembly of the carbon skeleton.
The synthesis of other complex natural products has also benefited from the use of 1,3-dioxane-containing building blocks. For instance, stereoselective construction of 1,3-dioxane moieties has been a key aspect in the synthesis of various bioactive natural products. nii.ac.jp
Construction of Diverse Heterocyclic Frameworks
Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The reactivity of the ethynyl group in 2-ethynyl-1,3-dioxane allows for its participation in various cyclization reactions to form a wide array of heterocyclic systems.
For example, the reaction of 2-ethynyl-1,3-dioxane derivatives with other reagents can lead to the formation of substituted pyrroles, furans, and other heterocyclic structures. mdpi.comresearchgate.net The reaction of 2-ethynylisoborneol, a related compound, with nitrile oxides leads to the formation of isoxazole (B147169) rings. researchgate.net Furthermore, the reaction of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with aldehydes can lead to the formation of highly substituted cyclopropanes, which are versatile intermediates for further heterocyclic synthesis. researchgate.net The development of one-pot reactions involving derivatives of 1,3-dioxane has provided efficient routes to complex heterocyclic systems. researchgate.net
Integration into Liquid Crystalline Systems
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. They are widely used in display technologies and other electro-optic applications. The rigid, linear structure imparted by the ethynyl group, combined with the potential for polar substitutions on the dioxane ring, makes 2-ethynyl-1,3-dioxane derivatives attractive candidates for the synthesis of new liquid crystalline materials. rsc.orgtandfonline.com
Research has shown that the incorporation of a 1,3-dioxane ring into the molecular structure of liquid crystals can significantly influence their mesomorphic properties, such as the temperature range of the liquid crystal phase and the dielectric anisotropy. rsc.orgtandfonline.com The introduction of fluorine atoms or other polar groups to the aromatic parts of these molecules can further tune these properties. rsc.orgtandfonline.com For instance, the synthesis of liquid crystals bearing 1,3-dioxane structures has been investigated to characterize their ferroelectricity in the nematic phase. rsc.orgresearchgate.net It was found that analogues with dipole moments above 8.5 D exhibit a ferroelectric nematic phase. rsc.org The introduction of electron-withdrawing groups, such as a cyano group, can lead to materials with large dipole moments and high dielectric constants. rsc.org
Precursor for Advanced Functional Materials
The ethynyl group of 2-ethynyl-1,3-dioxane provides a reactive site for polymerization, making it a valuable monomer for the development of novel polymers with tailored properties. These polymers can find applications in various fields, including electronics and nanotechnology.
Polymeric Materials Development
The polymerization of ethynyl-containing monomers can lead to the formation of conjugated polymers with interesting electronic and optical properties. mdpi.com While the direct polymerization of 2-ethynyl-1,3-dioxane itself is not extensively reported, the polymerization of related diethynylarenes has been studied. mdpi.com These polymerizations can be carried out using various catalysts, and the properties of the resulting polymers can be controlled by the reaction conditions and the structure of the monomer. mdpi.com
For instance, the polymerization of 2-ethynylpyridine (B158538) with various initiators leads to polyacetylene-based polyelectrolytes. researchgate.net These polymers exhibit interesting optical and electrochemical properties. researchgate.net The development of renewable polymers is also an active area of research, with some approaches utilizing dioxane-based monomers. google.com
Molecular Devices and Nanostructures
The ability to incorporate 2-ethynyl-1,3-dioxane into larger, well-defined molecular architectures opens up possibilities for its use in molecular devices and nanostructures. The ethynyl group can be used to anchor the molecule to surfaces or to connect it to other molecular components, while the dioxane ring can be functionalized to tune the molecule's properties.
The construction of coordination polymers based on ligands containing ethynyl groups has been demonstrated, leading to materials with potential applications in gas storage and magnetism. researchgate.net While not directly involving 2-ethynyl-1,3-dioxane, this research highlights the potential of ethynyl-containing building blocks in creating functional nanostructured materials. The study of carbon nanostructures and their functionalization is an area where such building blocks could be of interest. dokumen.pub
Future Research Directions and Outlook in 1,3 Dioxane, 2 Ethynyl Chemistry
Discovery of Novel and Efficient Synthetic Routes
The development of new synthetic pathways to 2-ethynyl-1,3-dioxane and its derivatives is fundamental to unlocking their full potential. Current methods, while effective, often present challenges related to yield, scalability, and sustainability. Future research will likely prioritize the discovery of more atom-economical and environmentally benign synthetic strategies.
Key areas for future investigation include:
Catalytic Acetalization: While condensation of α-acetylenic carbonyl compounds with 1,2-diols is a known method, future work will likely focus on developing highly efficient and recyclable catalysts to drive these reactions under milder conditions, minimizing waste and energy consumption. researchgate.net
Biocatalytic Approaches: The use of enzymes in organic synthesis is a rapidly growing field. acs.org Research into biocatalysts, such as engineered lipases or dehydratases, could provide highly selective and green routes to chiral 2-ethynyl-1,3-dioxane derivatives from prochiral substrates.
Flow Chemistry Synthesis: Continuous flow processes offer significant advantages over batch synthesis in terms of safety, scalability, and process control. Developing flow-based methods for the synthesis of 2-ethynyl-1,3-dioxane could enable safer handling of reactive intermediates and facilitate large-scale production for industrial applications.
Novel Starting Materials: Exploration of alternative, readily available feedstocks for the synthesis of the 2-ethynyl-1,3-dioxane scaffold is an important avenue. This could involve innovative C-C bond-forming reactions from simple precursors or the functionalization of biomass-derived platform chemicals. sci-hub.se
Table 1: Comparison of Potential Synthetic Strategies for 2-Ethynyl-1,3-Dioxane Derivatives
| Synthetic Strategy | Current Status | Future Research Focus | Potential Advantages |
|---|---|---|---|
| Acid-Catalyzed Condensation | Established method using α-acetylenic aldehydes/ketones and diols. researchgate.net | Development of solid-acid catalysts, milder reaction conditions. | Improved recyclability, reduced corrosive waste. |
| Alkynylation of Dioxane Precursors | Methods exist for alkynylation of related structures. orgsyn.org | Direct C-H alkynylation of the C2 position of 1,3-dioxane (B1201747). | Increased atom economy, reduced number of synthetic steps. |
| Biocatalysis | Applied to related ketone reductions and desymmetrization. acs.org | Engineering enzymes for direct synthesis of chiral acetylenic acetals. | High enantioselectivity, green reaction conditions. |
| Flow Chemistry | Not widely reported for this specific compound. | Development of continuous flow reactors for key synthetic steps. | Enhanced safety, scalability, and process control. |
Exploration of Undiscovered Reactivity and Catalytic Transformations
The dual functionality of 2-ethynyl-1,3-dioxane provides a platform for a wide array of chemical transformations. The terminal alkyne is a hub for additions, cycloadditions, and coupling reactions, while the dioxane ring can act as a protecting group or a source of latent carbonyl functionality. Future research will delve deeper into harnessing this reactivity through novel catalytic systems.
Promising areas for exploration include:
Advanced Metal-Catalyzed Reactions: While gold bham.ac.ukrsc.org and palladium researchgate.net catalysis have shown promise, the systematic exploration of other transition metals (e.g., silver sci-hub.se, rhodium nih.gov, copper mdpi.com) could uncover unique reactivity patterns. This includes developing new hydrofunctionalization reactions (hydroamination, hydroarylation) and complex cascade sequences that build molecular complexity in a single step. sci-hub.semdpi.com
Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful tool for generating reactive intermediates under mild conditions. rsc.org Applying this technology to 2-ethynyl-1,3-dioxane could enable previously inaccessible transformations, such as radical additions and cycloadditions, expanding its synthetic utility.
Domino and Cascade Reactions: Designing multi-step reactions that proceed in a single pot is a key goal of modern synthesis. Future work will focus on using the 2-ethynyl-1,3-dioxane scaffold to initiate cascade reactions, where an initial transformation on the alkyne triggers subsequent reactions involving the dioxane moiety or other parts of the molecule. A silver-catalyzed cycloaromatization of related diynes exemplifies this potential. sci-hub.se
Reactivity as a Propargyl Cation Precursor: Acetylenic acetals can serve as precursors to propargyl cations in the presence of acids. researchgate.net A deeper investigation into the intramolecular ionic Diels-Alder reactions and other cyclizations of diene-tethered 2-ethynyl-1,3-dioxane derivatives could lead to efficient syntheses of complex polycyclic systems. researchgate.net
Development of Highly Stereoselective Methodologies
The control of stereochemistry is paramount in the synthesis of pharmaceuticals and advanced materials. For 2-ethynyl-1,3-dioxane derivatives, stereocenters can exist on the dioxane ring or be generated during reactions at the alkyne. A major focus of future research will be the development of robust methods for controlling both relative and absolute stereochemistry.
Key research directions include:
Asymmetric Catalysis: The development of chiral catalysts—both transition-metal complexes and organocatalysts—is crucial for enantioselective transformations. This includes asymmetric hydrogenation of the alkyne, enantioselective additions of nucleophiles, and catalytic asymmetric cycloaddition reactions. Rhodium-catalyzed reactions for chiral allene (B1206475) synthesis provide a model for achieving high stereoselectivity. nih.gov
Substrate and Reagent Control: Utilizing chiral auxiliaries attached to the 2-ethynyl-1,3-dioxane substrate or employing chiral reagents can effectively induce stereoselectivity. Future work will involve designing new chiral diols for the formation of the dioxane ring, which can then direct the stereochemical outcome of subsequent reactions.
Organocatalytic Approaches: Organocatalysis has emerged as a powerful platform for asymmetric synthesis. bohrium.com The development of chiral amine or phosphine (B1218219) catalysts for reactions such as Michael additions or [3+2] cycloadditions involving 2-ethynyl-1,3-dioxane derivatives is a fertile area for investigation.
Dynamic Kinetic Resolution: Combining a rapid, reversible racemization of a chiral starting material with a slower, irreversible stereoselective reaction can, in theory, convert an entire racemic mixture into a single enantiomer of the product. Applying this concept to chiral 2-ethynyl-1,3-dioxane derivatives would be a significant advance.
Table 2: Emerging Stereoselective Methods in Alkyne and Dioxane Chemistry
| Methodology | Catalyst/Principle | Target Transformation | Potential Outcome |
|---|---|---|---|
| Asymmetric Metal Catalysis | Chiral Rhodium nih.gov or Palladium mdpi.com complexes | Alkyne hydrofunctionalization, allene synthesis, coupling reactions. | Enantioenriched allenes, substituted alkenes, and coupled products. |
| Organocatalysis | Chiral amines, phosphines, or Brønsted acids. bohrium.com | Conjugate additions, cycloadditions, annulations. | Highly functionalized, stereodefined heterocyclic and carbocyclic products. |
| Chiral Auxiliary Control | Dioxane ring formed from a chiral diol. | Any reaction influenced by the steric environment of the acetal (B89532). | Diastereoselective synthesis of complex molecules. |
| Stereodivergent Synthesis | Tuning catalyst or conditions to access different stereoisomers. nih.gov | Reactions at the alkyne or adjacent centers. | Access to all possible stereoisomers of a product from a single precursor. |
Expansion into Emerging Areas of Chemical Science
The unique properties of 2-ethynyl-1,3-dioxane make it an attractive building block for applications beyond traditional organic synthesis. Future research will see its integration into interdisciplinary fields such as materials science, chemical biology, and supramolecular chemistry.
Potential new frontiers include:
"Click" Chemistry and Bioconjugation: The terminal alkyne group is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the flagship reaction of "click chemistry". nih.gov This will enable the use of 2-ethynyl-1,3-dioxane as a linker or building block for constructing complex biomolecular conjugates, functionalizing polymers, and developing advanced drug delivery systems.
Advanced Materials Synthesis: The rigid, linear nature of the ethynyl (B1212043) group and the synthetic versatility of the dioxane moiety make this compound a candidate for creating novel organic materials. Future applications could include the synthesis of porous polymers, metal-organic frameworks (MOFs), and cross-conjugated fluorophores for optoelectronic devices. acs.org
Supramolecular Chemistry: The dioxane oxygen atoms can act as hydrogen bond acceptors, enabling the participation of 2-ethynyl-1,3-dioxane derivatives in self-assembly processes to form highly ordered supramolecular structures, such as gels, liquid crystals, or molecular capsules.
Chemical Biology and Medicinal Chemistry: The 1,3-dioxane motif is present in various biologically active molecules, including thromboxane (B8750289) receptor antagonists. nih.gov The incorporation of the 2-ethynyl-1,3-dioxane unit into new molecular scaffolds could lead to the discovery of novel therapeutic agents. The alkyne can also serve as a bioorthogonal handle for imaging or target identification studies.
Q & A
Basic Research Questions
Q. How is the molecular weight of 2-ethynyl-1,3-dioxane calculated, and what isotopic considerations are critical for accurate mass spectrometry analysis?
- Methodology : The molecular formula for 2-ethynyl-1,3-dioxane (C₅H₆O₂) requires summing atomic weights of carbon (12.0107 g/mol), hydrogen (1.00784 g/mol), and oxygen (16.00 g/mol). For isotopic variants (e.g., deuterated analogs), adjust for isotopic mass differences (e.g., ²H = 2.0141 g/mol). Mass spectrometry should account for natural isotopic abundance (e.g., ¹³C at ~1.1%) to avoid misinterpretation of fragmentation patterns .
Q. What synthetic strategies are effective for introducing ethynyl groups into the 1,3-dioxane ring system?
- Methodology : Ethynylation can be achieved via Sonogashira coupling, where a halogenated dioxane derivative reacts with trimethylsilylacetylene (TMSA) under palladium catalysis. Post-synthesis, desilylation with K₂CO₃/MeOH yields the terminal ethynyl group. Optimize reaction conditions (e.g., 60–80°C, anhydrous DMF) to minimize side reactions like alkyne oligomerization .
Q. How do steric effects of the ethynyl group influence the solubility and stability of 1,3-dioxane derivatives?
- Methodology : Compare solubility in polar (e.g., DMSO, water) vs. nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy. Stability under acidic/basic conditions can be assessed via HPLC monitoring. The linear ethynyl group may reduce steric hindrance compared to bulkier substituents, enhancing reactivity in ring-opening reactions .
Advanced Research Questions
Q. What computational methods (e.g., DFT) predict the thermodynamic stability and reaction pathways of 2-ethynyl-1,3-dioxane?
- Methodology : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate Gibbs free energy (ΔG) for tautomerization or ring-opening. Compare with experimental data (e.g., calorimetry for ΔfH°). For reaction mechanisms, employ intrinsic reaction coordinate (IRC) analysis to map transition states .
Q. How can NMR spectroscopy resolve ambiguities in structural characterization of 2-ethynyl-1,3-dioxane derivatives?
- Methodology : ¹H-NMR can identify ethynyl protons (δ 2.5–3.5 ppm, split by coupling with adjacent O atoms). ¹³C-NMR distinguishes sp-hybridized carbons (δ 70–85 ppm for ethynyl). Use 2D techniques (HSQC, HMBC) to confirm connectivity and rule out isomers .
Q. What are the challenges in analyzing gas-phase conformers of 2-ethynyl-1,3-dioxane using electron ionization mass spectrometry?
- Methodology : High-resolution MS (HRMS) is essential to differentiate fragment ions (e.g., m/z 81 [C₅H₅O⁺] vs. m/z 82 [C₄H₆O₂⁺]). Electron ionization (70 eV) may cause excessive fragmentation; softer techniques like ESI-MS preserve molecular ions but require derivatization for enhanced ionization .
Q. How does the ethynyl group modulate binding affinity in pharmacological applications (e.g., opioid receptor interactions)?
- Methodology : Molecular docking (e.g., AutoDock Vina) can simulate interactions between 2-ethynyl-1,3-dioxane and receptor binding pockets (e.g., μ-opioid receptor). Compare with analogues lacking the ethynyl group to assess its role in hydrogen bonding or π-stacking .
Data Contradictions and Resolution
- Thermodynamic Data Variability : Reported ΔfH° values for 1,3-dioxane derivatives vary by ±5 kJ/mol across studies. Resolve discrepancies by standardizing measurement conditions (e.g., gas-phase vs. solution calorimetry) and referencing NIST-reviewed data .
- Synthetic Yields : Conflicting yields for ethynylation (40–85%) may arise from catalyst purity or moisture sensitivity. Replicate reactions under inert atmosphere (Ar/N₂) with rigorously dried solvents .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
